Ethyl iopanoate
Description
Positioning within Iodinated Organic Compounds in Research
Iodinated organic compounds are a significant class of molecules in chemical research due to the unique properties conferred by the presence of iodine. The carbon-iodine bond is generally weaker than other carbon-halogen bonds (C-F, C-Cl, C-Br), which can make it useful in organic synthesis as a good leaving group wikipedia.org. This lability is exploited in various synthetic strategies. Furthermore, the heavy iodine nucleus has a high atomic weight, which is relevant in applications utilizing techniques sensitive to electron density or mass, such as X-ray imaging wikipedia.org.
In academic research, iodinated organic compounds are explored for diverse purposes, including their use as reagents in synthesis, as probes in biological systems, and as components in materials science wikipedia.orgacs.orgmdpi.com. Research in organic chemistry frequently utilizes iodinated intermediates due to the ease of formation and cleavage of the C-I bond on a laboratory scale wikipedia.org. Studies also focus on developing new and environmentally friendly methods for the iodination of organic compounds mdpi.comrsc.org.
Ethyl iopanoate, as an ester of iopanoic acid, fits into this landscape as a specific example of a tri-iodinated benzene (B151609) derivative. While iopanoic acid itself has been studied, the ester form, this compound, has appeared in research contexts related to specific applications, such as its encapsulation in microparticles for potential diagnostic or delivery systems researchgate.netacs.org. The presence of multiple iodine atoms on the benzene ring is a key structural feature that dictates some of its physical and chemical properties relevant to research applications.
Historical Trajectory of Analogous Agents in Scientific Investigations
The use of iodinated organic compounds in scientific investigations has a history closely tied to the development of medical imaging, particularly X-ray diagnostics. Iodine was discovered in 1811, and its properties were subsequently explored wikipedia.orgwiley-vch.de. Early attempts to use substances to enhance contrast in medical imaging began shortly after the discovery of X-rays in 1895 researchgate.net. Initial experiments involved simple salts, but their toxicity was a significant limitation researchgate.net.
The 20th century saw a pivotal advancement with the development of iodine-based contrast agents, which offered lower toxicity and improved image quality researchgate.net. The first iodinated organic contrast medium, Lipiodol (an iodinated oil), was discovered in 1901 guerbet.com. This marked the beginning of utilizing covalently bonded iodine in organic molecules for opacification jcpres.com.
Further research led to the development of water-soluble iodinated organic contrast agents. Triiodinated benzene derivatives, such as diatrizoate, emerged in the 1950s, representing a significant change in the field jcpres.com. The historical trajectory has moved from early, more toxic agents to increasingly refined compounds with improved properties for specific applications beilupharma.comnih.gov.
Analogous agents to this compound, particularly iopanoic acid and related tri-iodinated benzoic acid derivatives, were developed and studied for their opacifying properties ontosight.ainih.gov. Iopanoic acid, for instance, was used as a contrast agent for imaging the gallbladder and biliary ducts, leveraging its iodine content for visualization under X-ray ontosight.ai. Research into these compounds has contributed to the understanding of how structural modifications influence properties like binding affinity to proteins and excretion rates d-nb.infoumich.edu. The study of these historical and analogous agents provides context for the continued investigation of iodinated organic compounds like this compound in various research domains.
Fundamental Research Questions and Scholarly Significance of this compound Studies
Research involving this compound, particularly in academic settings, often revolves around fundamental questions related to its chemical behavior, synthesis, and potential interactions in various systems. Given its structure as an iodinated ester, research questions may explore the synthesis of this compound and its derivatives, potentially investigating novel or more efficient synthetic routes ijpsr.comnih.gov. The stability of the carbon-iodine bond in different environments is another area of scholarly interest, as this influences its behavior in chemical reactions and biological systems wikipedia.org.
Studies on this compound may also investigate its physical and chemical properties in detail, such as its solubility, melting point, and spectroscopic characteristics, which are crucial for understanding its behavior and potential applications nih.govnoaa.govodowell.com. For instance, research has explored its use as a quantitative bait marker in ecological studies, demonstrating a specific application in scientific investigation beyond traditional medical imaging contexts researchgate.net. This highlights a broader scholarly significance in exploring novel uses for established chemical scaffolds.
Furthermore, research questions might delve into the interactions of this compound with other molecules or materials. Studies involving its encapsulation in microparticles, for example, investigate the loading efficiency, release characteristics, and the behavior of the encapsulated compound within a delivery system researchgate.netacs.org. Such research contributes to the fields of materials science, pharmaceutical science, and biomedical engineering.
The scholarly significance of studies on this compound lies in contributing to the broader understanding of iodinated organic chemistry, the behavior of halogenated compounds in diverse environments, and the potential for utilizing such compounds in novel research applications, ranging from chemical synthesis to ecological studies and advanced delivery systems. Research findings, such as those detailing its distribution when encapsulated in microcapsules, provide valuable data for the development of new research tools or methodologies researchgate.net.
Structure
2D Structure
3D Structure
Properties
CAS No. |
100850-30-4 |
|---|---|
Molecular Formula |
C13H16I3NO2 |
Molecular Weight |
598.98 g/mol |
IUPAC Name |
ethyl 2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoate |
InChI |
InChI=1S/C13H16I3NO2/c1-3-7(13(18)19-4-2)5-8-9(14)6-10(15)12(17)11(8)16/h6-7H,3-5,17H2,1-2H3 |
InChI Key |
OBQUJIRCCAHNMD-UHFFFAOYSA-N |
SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC |
Canonical SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC |
Synonyms |
ethyl iopanoate ethyl iopanoate, 131I-labeled |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ethyl Iopanoate for Research
Synthetic Routes for Ethyl Iopanoate Production
The primary route for synthesizing this compound involves the formation of an ester linkage between iopanoic acid and ethanol (B145695).
Esterification Reactions for this compound Elaboration
Esterification is a fundamental chemical reaction used to synthesize esters. The reaction typically involves a carboxylic acid and an alcohol in the presence of an acid catalyst. For the synthesis of this compound, this entails the reaction between iopanoic acid and ethanol. Acid catalysts, such as concentrated sulfuric acid or dry hydrogen chloride gas, are commonly employed to facilitate the reaction, which is often slow and reversible. libretexts.orgchemguide.co.ukquora.com To maximize the yield of the ester, the reaction equilibrium can be shifted by removing the water produced or by using an excess of one of the reactants. libretexts.org
Precursor Chemistry: Synthesis of Iopanoic Acid and Related Halogenated Precursors
Iopanoic acid, the carboxylic acid precursor to this compound, is a key intermediate. Its synthesis involves the introduction of iodine atoms onto an aromatic ring structure. Iopanoic acid itself is a halogenated compound, specifically a triiodinated derivative of phenylpropanoic acid. umich.edunihs.go.jp The synthesis of such heavily iodinated aromatic compounds often involves electrophilic iodination reactions. umich.edu The precise synthetic route for iopanoic acid can be complex, involving steps to introduce the iodine atoms and the amino and ethylpropanoic acid functionalities at the correct positions on the phenyl ring. For instance, one reported synthesis of a related triiodophenylpropionic acid involved treating a suspension of the precursor acid in glacial acetic acid with a solution of sodium nitrite (B80452) in concentrated sulfuric acid, followed by the addition of copper powder in methanol. umich.edu
Isotopic Labeling Strategies for Investigative Applications
Isotopic labeling of this compound and its precursors is vital for tracing their metabolic fate and for developing imaging probes.
Radiosynthesis of Radioiodinated this compound Analogues for Probe Development
Radioiodination is a common strategy to create radioactive analogues of iodinated compounds like this compound for use as radiopharmaceuticals or research probes. This involves replacing a stable iodine atom with a radioactive isotope, such as Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I). umich.edusnmjournals.org Radioiodinated iopanoate esters, including cholesteryl iopanoate, have been investigated as potential imaging agents, particularly for tissues involved in lipid metabolism. umich.edusnmjournals.orgmun.ca The incorporation of radioiodine allows for the detection and quantification of the compound in biological systems using techniques like gamma counting or scintigraphy. snmjournals.orgmun.ca
Isotope Exchange Procedures in Radiochemical Synthesis
Isotope exchange is a valuable method for introducing radioisotopes into molecules without drastically altering their chemical structure. For radioiodination of iopanoic acid and its esters, isotope exchange with a radioiodide source (e.g., Na¹²⁵I) can be performed. umich.eduumich.edu This process typically involves heating the iodinated compound with the radioiodide in a suitable medium. umich.edu Studies have shown that the efficiency of radioiodine exchange can be influenced by the reaction medium and temperature. For example, radioiodination of iopanoic acid and cyclohexyl iopanoate has been successfully achieved through isotope exchange in a melt of pivalic acid, often yielding high radiochemical yields. umich.edu The use of pivalic acid has been shown to have a catalytic influence on the exchange reaction. umich.edu
The following table summarizes some findings on radioiodine exchange yields in different media:
| Substrate | Medium | Yield (%) | Side Products (%) |
| Iopanoic acid | Pivalic acid (155°C, 10 min) | Essentially complete | Not specified |
| Iopanoic acid | Pivalic acid (100°C, 60 min) | 84 | Not specified |
| Cyclohexyl iopanoate | Pivalic acid | 70 | 0 |
| Cyclohexyl iopanoate | Benzoic acid | 65 | Not specified |
| Cyclohexyl iopanoate | Acetamide | 9 | Not specified |
| Cyclohexyl iopanoate | Neopentyl alcohol | 50 | Not specified |
| Cyclohexyl iopanoate | Neopentyl alcohol + Amberlite | 39 | Not specified |
This data illustrates the variability in radiochemical yield based on the reaction conditions and medium used for isotope exchange. umich.edu
Structural Modification and Derivatization for Novel Research Probes
Beyond simple isotopic labeling, structural modifications and derivatization of this compound or its iopanoic acid precursor can lead to novel compounds with altered properties for specific research applications. This can involve modifying the carboxylic acid group, the ethyl ester group, or the aromatic ring and its substituents.
For instance, iopanoic acid has been incorporated into more complex lipid structures, such as diacylglycerols and cholesteryl esters, to study their biological interactions and metabolic fate. umich.edusnmjournals.orgsci-hub.se These modifications aim to influence factors like tissue distribution, metabolic stability, and binding affinity to specific biological targets. umich.edu Research findings indicate that even subtle changes in the acyl moiety of iopanoate esters can significantly affect their uptake and distribution in various tissues. umich.edu
Derivatization can also involve modifying the amino group on the iopanoic acid portion. Studies comparing the tissue distribution of cholesteryl iopanoate (which contains the amino group) and its desamino analogue have shown differences, suggesting the importance of this functional group in determining biological behavior. umich.edu
Such structural modifications are essential for tailoring iopanoate-based compounds for targeted research applications, allowing for investigations into specific biological pathways or the development of agents with improved pharmacokinetic properties.
Synthesis of Desamino Analogues (e.g., ω-(2,4,6-Triiodophenyl)-α-ethyl-propionic acid) for Mechanistic Studies
Desamino analogues of iopanoic acid, the parent acid of this compound, have been synthesized to investigate the role of the amino group in the tissue distribution and stability of related esters. For instance, the desamino derivative of iopanoic acid, ω-(2,4,6-Triiodophenyl)-α-ethyl-propionic acid, has been prepared. Studies comparing the tissue distribution profiles of cholesteryl iopanoate and its desamino analogue revealed differences, particularly concerning esters of pregnenolone (B344588). This suggests that the presence or absence of the amino group can influence the in vivo stability of these esters to hydrolysis. umich.edu
The synthesis of such desamino derivatives allows for mechanistic studies aimed at understanding how structural modifications, even seemingly minor ones like the removal of an amino group, can profoundly affect the biological fate and interaction of these compounds within various tissues. umich.edu
Derivatization to Cholesteryl and Pregnenolone Esters for Biological System Probing
This compound, or more commonly its parent acid iopanoic acid, is derivatized into esters with biologically relevant molecules such as cholesterol and pregnenolone for use as probes in biological systems. Radioiodinated esters of cholesterol and pregnenolone, particularly those derived from iopanoic acid, have shown accumulation in steroid-secreting tissues. umich.edu Cholesteryl iopanoate, for example, has been synthesized and radiolabeled for studies investigating its potential as a probe for visualizing atherosclerotic lesions. umich.edu These esters are designed to be resistant to in vivo hydrolysis, a property that makes them suitable for monitoring the accumulation of cholesteryl esters in tissues like atherosclerotic aortas. umich.edu
The synthesis typically involves the esterification of cholesterol or pregnenolone with iopanoic acid. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) has been used to promote the esterification of cholesterol and pregnenolone with the desamino analogue of iopanoic acid, yielding the corresponding sterol esters. umich.edu Subsequent radioiodination of these esters allows for their tracing and quantification in biological studies. umich.edu Research has shown increased uptake of radioiodinated cholesteryl iopanoate in atherosclerotic aortas of cholesterol-fed rabbits compared to normal rabbits, with radioactivity concentrated in areas of visible atherosclerotic involvement. umich.edu This highlights their utility in non-invasively monitoring atherosclerosis in animal models. umich.edu
| Derivative | Biological Target/Application | Key Finding |
| Cholesteryl Iopanoate | Atherosclerotic Lesion Imaging | Increased uptake in atherosclerotic aortas; resistant to in vivo hydrolysis. umich.edu |
| Pregnenolone Iopanoate | Steroid-Secreting Tissue Probing | Accumulates in steroid-secreting tissues. umich.edu |
| Desamino Cholesteryl Analog | Influence of Amino Group on Tissue Distribution | Tissue distribution comparable to cholesteryl iopanoate, but affects stability. umich.edu |
| Desamino Pregnenolone Analog | Influence of Amino Group on Tissue Distribution | Different tissue distribution compared to pregnenolone iopanoate and affects stability. umich.edu |
Stereoselective Synthesis of Diastereomeric Analogues for Chiral Recognition Research
The stereoselective synthesis of diastereomeric analogues of compounds related to this compound is relevant to chiral recognition research. While direct information on the stereoselective synthesis of this compound diastereomers was not extensively found, the broader field of stereoselective synthesis and chiral recognition provides context. Chiral recognition, the ability of one chiral molecule to distinguish between the enantiomers of another chiral molecule, is fundamental in biological processes and the development of chiral drugs and materials. nih.govnih.gov
Stereoselective synthesis aims to produce a desired stereoisomer with high purity. Techniques often involve the use of chiral auxiliaries or catalysts to control the formation of new stereocenters. numberanalytics.comresearchgate.net The synthesis of diastereomeric analogues is a common strategy in chiral recognition studies, as diastereomers have different physical and chemical properties, allowing for their separation and analysis. Research in chiral recognition often involves studying the interactions between chiral molecules, including the formation of diastereomeric complexes that can be detected by methods like NMR spectroscopy, sometimes exhibiting self-induced diastereomeric anisochronism (SIDA). nih.govnih.gov This phenomenon, where enantiomers of a compound show different NMR signals in the absence of an external chiral agent due to self-recognition and formation of diastereomeric aggregates, is a valuable tool for determining enantiomeric purity and studying chiral interactions. nih.govnih.gov Applying these principles to analogues of this compound would involve introducing additional stereocenters or resolving existing ones to create diastereomers, which could then be used to probe chiral recognition mechanisms in various environments.
Advanced Analytical Methodologies for Ethyl Iopanoate Characterization in Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For ethyl iopanoate, various chromatographic methods are employed to achieve high-resolution separation and accurate quantification.
Gas Chromatography (GC) Applications in Ethyl Ester Analysis within Complex Samples
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds and is particularly well-suited for the analysis of ethyl esters like this compound, especially after appropriate derivatization. oup.com The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. oup.comwpmucdn.com
In the analysis of complex samples, such as biological matrices or environmental samples, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) provides excellent selectivity and sensitivity. scielo.brnih.gov For instance, a validated GC-FID method using a short column has been successfully employed for the quantification of fatty acid ethyl esters. scielo.br The method demonstrated good selectivity, allowing for the separation and identification of various ester species. scielo.br
Key parameters in a GC method that influence the separation of ethyl esters include the type of capillary column, temperature programming, and carrier gas flow rate. oup.comwpmucdn.com For example, a flexible fused silica (B1680970) capillary column coated with a bonded polyglycol is often used for the analysis of fish oil ethyl esters. oup.com Method validation typically assesses parameters such as linearity, range, selectivity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). scielo.br In one study, a GC-MS method for fatty acid ethyl esters reported an accuracy in the range of 90.3–109.7% and intra-day and inter-day precision of 0.7–9.3% and 3.4–12.5%, respectively. researchgate.net
Table 1: Exemplary GC Method Parameters for Ethyl Ester Analysis
| Parameter | Value | Reference |
| Column | Nonpolar VF-1ms capillary column (2.2 m × 0.25 µm × 0.25 µm) | scielo.br |
| Injector Temperature | 240 °C | scielo.br |
| Detector (FID) Temperature | 250 °C | scielo.br |
| Carrier Gas | Hydrogen | scielo.br |
| Injection Volume | 1 µL | scielo.br |
| Split Ratio | 80:1 | scielo.br |
High-Performance Liquid Chromatography (HPLC) for Compound Purity, Resolution, and Quantification
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile for GC analysis. sigmaaldrich.com HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. sigmaaldrich.com
For the analysis of this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water. scielo.br The separation is based on the hydrophobicity of the analytes. The retention time of this compound can be adjusted by modifying the composition of the mobile phase. sielc.com
HPLC methods are invaluable for determining the purity of this compound, resolving it from potential impurities and degradation products. sigmaaldrich.com Quantification is typically achieved using a UV detector, as the aromatic and iodine-containing structure of this compound would be expected to exhibit strong UV absorbance. scielo.br A validated HPLC method for an ethyl ester demonstrated linearity with a coefficient of determination (R²) greater than 0.99, along with specificity, selectivity, precision, and accuracy. scielo.br
Table 2: Typical HPLC Method Parameters for Ethyl Ester Quantification
| Parameter | Value | Reference |
| Column | Kromasil C18 (250 x 4.6 mm) | scielo.br |
| Mobile Phase | Acetonitrile:Water (1:1) | scielo.br |
| Flow Rate | 1.0 mL/min | scielo.br |
| Temperature | 40 °C | scielo.br |
| Detection Wavelength | 218 nm | scielo.br |
| Injection Volume | 20 µL | scielo.br |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Compound Identification
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that is frequently used for monitoring the progress of chemical reactions and for the preliminary identification of compounds. libretexts.orgsigmaaldrich.com TLC operates on the same principles as column chromatography, involving a stationary phase (typically silica gel or alumina (B75360) coated on a plate) and a mobile phase (the eluting solvent). orgchemboulder.com
In the synthesis of this compound, TLC can be used to track the consumption of the starting material (iopanoic acid) and the formation of the ethyl ester product. researchgate.net The difference in polarity between the carboxylic acid and its corresponding ester allows for their separation on the TLC plate. researchgate.net A suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is chosen to achieve good separation, indicated by different Retention Factor (Rf) values for the starting material and the product. researchgate.net
Visualization of the separated spots on the TLC plate can be achieved using a UV lamp if the compounds are UV-active, or by staining with a suitable reagent. rochester.eduepfl.ch While primarily a qualitative technique, TLC can provide semi-quantitative information by comparing the intensity of the spots. libretexts.org
Table 3: Example of TLC for Monitoring Esterification
| Component | Expected Rf | Visualization |
| Iopanoic Acid | Lower Rf (more polar) | UV light, specific stains |
| This compound | Higher Rf (less polar) | UV light, specific stains |
Spectroscopic and Spectrometric Approaches for Structural and Compositional Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. weebly.com ¹H NMR and ¹³C NMR are the most common types of NMR experiments used. ¹H NMR provides information about the different types of protons in a molecule and their chemical environment, while ¹³C NMR provides information about the carbon skeleton. quora.com
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and for the protons on the aromatic ring and the aliphatic side chain of the iopanoic acid moiety. youtube.comdocbrown.info The integration of the signals in the ¹H NMR spectrum provides a ratio of the number of protons in each unique environment, which is crucial for structural confirmation. docbrown.info The splitting patterns of the signals (e.g., triplet, quartet) arise from spin-spin coupling between neighboring protons and provide valuable information about the connectivity of the atoms. libretexts.org
Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance. koreascience.krresearchgate.net By integrating the signal of the analyte against that of a certified internal standard of known concentration, the absolute purity of this compound can be determined. koreascience.kr This method is considered a primary analytical technique and can be used to establish SI traceability. koreascience.kr
Table 4: Predicted ¹H NMR Data for the Ethyl Group of this compound
| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |
| -O-CH₂-CH₃ | ~4.1 | Quartet | 2H |
| -O-CH₂-CH₃ | ~1.2 | Triplet | 3H |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Quantitative Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for confirming the molecular weight of a compound and can also be used for quantification. nih.gov When coupled with a chromatographic technique like GC (GC-MS) or HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures. nih.govmostwiedzy.pl
For this compound, mass spectrometry would be used to confirm its molecular weight. The mass spectrum would show a molecular ion peak corresponding to the mass of the this compound molecule. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner.
In quantitative analysis, a known amount of an isotopically labeled internal standard can be added to the sample. nih.gov By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification can be achieved. nih.gov This is a common approach in bioanalytical studies and other applications requiring high sensitivity and specificity. mdpi.comnih.gov
Table 5: Key Mass Spectrometry Data for this compound
| Parameter | Information Provided |
| Molecular Ion Peak (m/z) | Confirms the molecular weight of this compound. |
| Fragmentation Pattern | Provides structural information by showing characteristic fragment ions. |
| Isotope Pattern | The presence of three iodine atoms would result in a characteristic isotope pattern. |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Assay Development and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed in pharmaceutical research for the quantitative analysis of compounds. The principle of UV-Vis spectroscopy is based on the measurement of the attenuation of a beam of light after it passes through a sample or after reflection from a sample surface. The absorption of UV or visible radiation by a molecule results in the transition of electrons from a ground state to a higher energy excited state. For quantitative analysis, the relationship between the absorbance and the concentration of the analyte is described by the Beer-Lambert law.
In the context of this compound, which is an ethyl ester of iopanoic acid, UV-Vis spectroscopy serves as a valuable tool for assay development and the determination of its concentration in various research matrices. The core of this application lies in the chromophore present in the molecule. The tri-iodinated benzene (B151609) ring in the iopanoic acid structure acts as a strong chromophore, absorbing light in the ultraviolet region of the electromagnetic spectrum.
Research on iopanoic acid and similar iodinated contrast media (ICM) has established their characteristic absorption profiles. Spectrophotometric analysis of iopanoic acid has been effectively carried out at a wavelength of 240 nm. nih.gov This specific wavelength corresponds to a significant absorption peak, making it suitable for sensitive and accurate quantification. Studies on other ICMs, such as Diatrizoic acid and Iopamidol, also show a characteristic absorption peak at approximately 240 nm, which is attributed to the excitation of the iodine-carbon bond by UV irradiation. researchgate.net This consistency across related structures suggests that the analytical method developed for iopanoic acid is likely applicable to its ethyl ester derivative, this compound.
The development of a UV-Vis assay for this compound would involve preparing a series of standard solutions of known concentrations in a suitable solvent, such as ethanol (B145695), in which iopanoic acid is soluble. who.int The absorbance of these standards would be measured at the predetermined wavelength of maximum absorbance (λmax), approximately 240 nm, to construct a calibration curve. This curve, plotting absorbance versus concentration, can then be used to determine the concentration of this compound in unknown research samples by measuring their absorbance under the same conditions.
Table 1: UV-Vis Absorption Data for Iodinated Contrast Media
| Compound | Wavelength of Maximum Absorbance (λmax) | Reference |
|---|---|---|
| Iopanoic Acid | 240 nm | nih.gov |
| Diatrizoic Acid | ~240 nm | researchgate.net |
| Iopamidol | ~240 nm | researchgate.net |
Sample Preparation and Extraction Techniques for Research Samples
Optimized Solvent Extraction Methodologies (e.g., using ethyl acetate, ethyl ether) for Compound Isolation
Solvent extraction, specifically liquid-liquid extraction (LLE), is a fundamental technique for isolating and purifying compounds from complex mixtures based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of solvent is critical and depends on the polarity and solubility of the target analyte. For the isolation of this compound from research matrices, solvents such as ethyl acetate and diethyl ether are commonly considered.
This compound, as the ethyl ester of iopanoic acid, is expected to be a relatively nonpolar molecule. According to the Japanese Pharmacopoeia, iopanoic acid is sparingly soluble in diethyl ether and practically insoluble in water, while being soluble in ethanol and acetone. drugfuture.com This solubility profile indicates that LLE using a nonpolar organic solvent would be an effective method to extract this compound from an aqueous medium.
Ethyl Acetate Extraction: Ethyl acetate is a moderately polar solvent that is immiscible with water, making it a versatile choice for extracting a wide range of organic compounds. It is particularly effective for extracting compounds that are not sufficiently soluble in highly nonpolar solvents but are also not soluble in water. The process for extracting this compound would involve mixing the aqueous sample with ethyl acetate in a separatory funnel. After vigorous shaking to facilitate the transfer of the analyte into the organic phase, the layers are allowed to separate. The ethyl acetate layer, containing the dissolved this compound, can then be collected. Multiple extractions with fresh portions of ethyl acetate are often performed to maximize the recovery of the compound.
Diethyl Ether Extraction: Diethyl ether is another common solvent for LLE. It is less polar than ethyl acetate and is also immiscible with water. Its high volatility makes it easy to remove from the extract by evaporation, which is advantageous for sample concentration. youtube.com Given that iopanoic acid is sparingly soluble in diethyl ether, this solvent can be used for the extraction of its ester, this compound. The procedure is similar to that of ethyl acetate extraction, involving partitioning the analyte between the aqueous sample and the diethyl ether phase.
To optimize the extraction process, several factors can be adjusted:
pH of the Aqueous Phase: Adjusting the pH of the aqueous sample can influence the solubility of the analyte. For this compound, maintaining a neutral or slightly basic pH would ensure the compound remains in its non-ionized ester form, maximizing its partitioning into the organic solvent.
Salting Out: The addition of a salt, such as sodium chloride, to the aqueous phase can decrease the solubility of organic compounds in the aqueous layer and enhance their transfer into the organic phase. This technique is particularly useful if the analyte has some water solubility.
Solvent-to-Sample Ratio: Increasing the volume of the organic solvent relative to the aqueous sample can improve extraction efficiency, although this also increases the amount of solvent that needs to be evaporated later.
Table 2: Properties of Solvents for Extraction of this compound
| Solvent | Polarity Index | Boiling Point (°C) | Solubility in Water | Key Characteristics |
|---|---|---|---|---|
| Ethyl Acetate | 4.4 | 77.1 | 8.3 g/100 mL | Moderately polar, good for a wide range of compounds. |
| Diethyl Ether | 2.8 | 34.6 | 6.9 g/100 mL | Low polarity, highly volatile, easy to remove. |
Headspace Analysis for Volatile Components in Pharmaceutical Research
Headspace analysis, typically coupled with gas chromatography (GC), is a powerful technique for the determination of volatile organic compounds (VOCs) in solid or liquid samples. This method is widely used in the pharmaceutical industry for the analysis of residual solvents, which are organic volatile impurities that may remain from the synthesis and purification processes of active pharmaceutical ingredients (APIs) and excipients.
The principle of static headspace analysis involves placing a sample in a sealed vial and heating it to a specific temperature for a set period. This allows volatile components to partition between the sample matrix and the gas phase (the headspace) in the vial. Once equilibrium is reached, a portion of the headspace gas is injected into a GC system for separation and quantification. This technique is advantageous as it avoids the injection of non-volatile matrix components into the GC, which can contaminate the system and interfere with the analysis.
In the context of this compound research, headspace GC would be the method of choice for identifying and quantifying potential volatile impurities. These could include:
Residual Solvents: Solvents used in the synthesis of this compound, such as ethanol (from the esterification of iopanoic acid) or other organic solvents used in purification steps, may be present in trace amounts in the final product.
Degradation Products: Volatile degradation products that might form during the synthesis or storage of this compound could also be monitored using this technique.
The development of a headspace GC method for this compound would involve optimizing several parameters to achieve the desired sensitivity and resolution.
Table 3: Key Parameters for Headspace GC Method Development
| Parameter | Description | Typical Range/Considerations |
|---|---|---|
| Incubation Temperature | The temperature at which the sample vial is heated. | Should be high enough to ensure sufficient volatility of the analytes but low enough to avoid degradation of the sample. Typically ranges from 80°C to 150°C. |
| Incubation Time | The time the sample is heated to reach equilibrium. | Varies depending on the sample matrix and analytes. Typically 15 to 60 minutes. |
| Vial Size and Sample Amount | The volume of the headspace vial and the amount of sample placed in it. | The ratio of the headspace volume to the sample volume affects the partitioning of the analytes. |
| Carrier Gas and Flow Rate | The gas used to transport the sample through the GC column. | Nitrogen or helium are commonly used. The flow rate is optimized for the best separation efficiency. |
| GC Column | The stationary phase used to separate the volatile components. | A column with a polarity appropriate for the target analytes is selected (e.g., a wax column or a 624-type column for residual solvents). |
| Detector | The device used to detect the separated components. | A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds. A Mass Spectrometer (MS) can be used for identification. nih.gov |
Dispersive Solid-Phase Extraction and Clean-up in Multi-Residue Analytical Frameworks
Dispersive solid-phase extraction (d-SPE) is a sample cleanup technique that has gained widespread use, particularly as a key step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. who.int Originally developed for pesticide residue analysis in food matrices, its application has expanded to various fields, including the analysis of veterinary drugs and pharmaceuticals in complex samples. utwente.nlgoogle.com
The d-SPE procedure is typically performed after an initial liquid-liquid extraction (often with acetonitrile). In this step, a small amount of a solid-phase sorbent is added directly to the sample extract. The mixture is then vortexed or shaken to disperse the sorbent, allowing for rapid and efficient interaction with the matrix components that are to be removed. After a brief period, the mixture is centrifuged, and the cleaned supernatant is collected for analysis.
The primary advantage of d-SPE over traditional cartridge-based SPE is its speed and simplicity. The large surface area of the dispersed sorbent facilitates very fast equilibration and efficient removal of interfering substances.
For the analysis of this compound in complex research matrices (e.g., biological fluids or environmental samples), d-SPE could be a highly effective cleanup step within a multi-residue analytical framework. The goal of the cleanup would be to remove matrix components that could interfere with the subsequent analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
The choice of sorbent is crucial for the success of the d-SPE cleanup and depends on the nature of the matrix and the analyte.
Table 4: Common Sorbents Used in Dispersive SPE and Their Applications
| Sorbent | Target Interferences | Rationale for Use with this compound Matrices |
|---|---|---|
| Primary Secondary Amine (PSA) | Fatty acids, organic acids, sugars, and some polar pigments. | Effective for removing acidic and polar interferences that may be co-extracted with this compound from biological or food-related matrices. |
| C18 (Octadecylsilane) | Nonpolar interferences, such as lipids and fats. | Useful for samples with high fat content, where nonpolar matrix components can interfere with the analysis of the relatively nonpolar this compound. |
| Graphitized Carbon Black (GCB) | Pigments (e.g., chlorophyll), sterols, and planar molecules. | Used for highly pigmented samples. However, care must be taken as it can also retain planar analytes like the aromatic ring of this compound. |
| Magnesium Sulfate (MgSO₄) | Residual water from the extraction solvent. | Commonly used in conjunction with other sorbents to remove water, which can be detrimental to some analytical systems, particularly GC. who.int |
A typical d-SPE protocol for an this compound extract would involve selecting the appropriate sorbent or combination of sorbents based on the sample matrix. For instance, for a fatty matrix, a combination of PSA and C18 might be used to remove both polar and nonpolar interferences, providing a clean extract for sensitive and reliable quantification of this compound.
Mechanistic Research Applications of Ethyl Iopanoate Analogues in Defined Experimental Systems
Investigation of Molecular Interactions with Biological Macromolecules in vitro
Research into the interactions of iophenoxic and iopanoic acids with biological macromolecules, particularly human serum albumin (HSA), has revealed key aspects of their behavior at the molecular level.
Iophenoxic acid exhibits a remarkably high binding affinity for human serum albumin (HSA), a characteristic that contributed to its exceptionally long half-life in the body and led to its withdrawal from clinical use as a radiocontrast agent nih.govresearchgate.net. Iopanoic acid, a closely related analogue where a hydroxyl group is replaced by an amino group, binds to HSA with a significantly lower affinity nih.govresearchgate.netresearchgate.net. The dissociation constant (K) for iophenoxic acid is reported as 0.013 µM, while for iopanoic acid, it is 0.15 µM nih.gov. This substantial difference in binding affinity is a key factor in their differing pharmacokinetic profiles. While iophenoxic acid shows extremely high affinity for a single site on serum albumin, it is less strongly bound than iopanoic acid at weaker sites nih.gov.
The binding of these compounds to HSA can be studied using various techniques, including ultrafiltration and spectroscopic methods like fluorescence quenching nih.govoup.com.
Here is a summary of the HSA binding affinities:
| Compound | Dissociation Constant (K) | Primary Binding Site on HSA |
| Iophenoxic Acid | 0.013 µM | Drug site 1 (Sub-domain IIA) d-nb.info |
| Iopanoic Acid | 0.15 µM | Drug site 2 (Sub-domain IIIA) d-nb.info |
Crystallographic analysis of HSA in complex with iophenoxic acid has been instrumental in elucidating the structural basis for its high-affinity binding. The co-crystal structure at 2.75 Å resolution revealed four binding sites, with high-affinity binding occurring at drug site 1, located in sub-domain IIA nih.govresearchgate.net. The interaction involves both polar and apolar groups of iophenoxic acid nih.govresearchgate.net. Specifically, the 3-hydroxyl group of iophenoxic acid forms three hydrogen bonds with the side-chains of Tyr 150 and Arg 257 in HSA nih.govd-nb.info. This extensive network of hydrogen bonds, coupled with the desolvation of the compound in the binding pocket, is suggested to be responsible for the high affinity nih.govresearchgate.net.
Computational modeling studies complement crystallographic data by providing further insights into the molecular interactions. These models can evaluate the mechanisms of binding at the molecular level and predict binding affinities plos.orgcurtin.edu.au. For instance, modeling has confirmed that the binding affinity of different compounds for specific HSA sites can vary based on their structural features plos.orgcurtin.edu.au.
The difference in binding affinity between iophenoxic acid and iopanoic acid highlights the significant influence of subtle chemical modifications on binding characteristics and specificity nih.govresearchgate.netresearchgate.net. The replacement of the hydroxyl group in iophenoxic acid with an amino group in iopanoic acid results in a lower affinity for HSA drug site 1 nih.govresearchgate.net. This is because the amino group eliminates the hydrogen bonding interaction with Arg 257 that is present with the hydroxyl group of iophenoxic acid nih.govresearchgate.net.
Studies comparing the binding of these analogues demonstrate that the presence and nature of functional groups on the iodinated phenyl ring play a crucial role in determining the strength and specificity of their interaction with HSA binding sites nih.govresearchgate.netresearchgate.netnih.gov. This understanding is vital for predicting the pharmacokinetic behavior of related compounds.
Exploration of Biological System Interactions in Preclinical Animal Models
Preclinical studies using animal models have been essential for understanding the behavior of Ethyl iopanoate analogues within a living system, including their distribution and clearance mechanisms.
Biodistribution studies in animals such as rats and rabbits have been conducted to investigate the tissue uptake and distribution patterns of iopanoic acid and its esters nih.govnih.gov. These studies are valuable for assessing the potential of these compounds or their derivatives for specific applications, such as imaging agents nih.govnih.gov.
For example, studies with sterol esters of iopanoic acid in rats and rabbits have shown that structural modifications can influence tissue localization nih.govnih.gov. While free iopanoic acid is rapidly cleared, esters like cholesteryl iopanoate have been observed to accumulate in the liver, adrenal cortex, and ovary in rats nih.gov. Pregnenolone (B344588) iopanoate and dehydroepiandrosterone (B1670201) iopanoate also showed high concentrations in the adrenal cortex shortly after administration but were cleared more rapidly due to hydrolysis nih.gov. These studies demonstrate the utility of rodent and lagomorph models in evaluating the biodistribution of iopanoic acid analogues for investigative purposes researchgate.netresearchgate.netnih.govnih.govfishersci.ca. Ethyl iophenoxic acid has also been used as a bait marker in various mammalian species, including rodents and lagomorphs, to study bait uptake and movement researchgate.netresearchgate.netnih.gov.
Analysis of tissue uptake and clearance mechanisms reveals how this compound analogues and their esters are processed within the body researchgate.netfishersci.ca. The resistance of compounds like cholesteryl iopanoate to hydrolysis in vivo contributes to their accumulation in certain tissues nih.gov. Conversely, esters susceptible to hydrolysis, such as pregnenolone iopanoate and dehydroepiandrosterone iopanoate, are cleared more quickly from tissues like the adrenal cortex nih.gov.
The binding to plasma proteins, particularly albumin, plays a significant role in the persistence and distribution of these compounds researchgate.netfishersci.caresearchgate.net. The high affinity of iophenoxic acid for HSA, for instance, leads to its exceptionally long plasma half-life nih.govresearchgate.net. Understanding these uptake and clearance mechanisms is crucial for interpreting the results of biodistribution studies and for the potential development of new agents based on these structures researchgate.netfishersci.ca. The use of techniques like LC-ESI-MS/MS allows for the detection and quantification of these compounds in biological samples, aiding in the analysis of their fate nih.gov.
Assessment of in vivo Stability and Hydrolysis Resistance in Experimental Settings
Research into the in vivo behavior of iodinated contrast agents, including this compound and its analogs, has involved assessing their stability and resistance to hydrolysis in experimental settings. Studies have investigated the retention of these compounds in various tissues and their susceptibility to enzymatic breakdown. For instance, research on radioiodinated sterol benzoates and carbamates has explored the influence of the sterol carrier on biodistribution and the relationship between in vivo stability to hydrolysis and tissue retention. Analogs with bulky groups near the ester carbonyl, such as the α-ethyl group in cholesteryl iopanoate, have demonstrated resistance to in vivo hydrolysis. umich.edu Analysis of lipid extraction data from tissues like the adrenal, liver, and plasma has provided evidence regarding the in vivo instability of certain derivatives, indicated by the clearance of radioactivity and a concomitant increase in thyroid radioactivity, believed to be related to deiodination following hydrolysis. umich.edu
Role in Advanced Imaging Research Methodologies (Non-Clinical)
This compound and its derivatives have been explored in non-clinical research for their potential in advanced imaging methodologies, particularly in the context of computed tomography (CT) and the visualization of specific biological structures and processes.
Development and Evaluation of Radiopaque Microcapsules for Experimental Computed Tomography (CT) Enhancement
This compound has been utilized as a radiopaque contrast material in the development of experimental microcapsules for CT enhancement, particularly for liver imaging. Poly(benzyl L-glutamate) (PBLG) microcapsules loaded with this compound (IOPAE), prepared by a solvent evaporation technique, have been evaluated for intravenous injection. Smaller microcapsules, less than 3 µm in size, containing IOPAE have shown the ability to produce prolonged opacification of the liver when administered intravenously in experimental settings. researchgate.net, researchgate.net In vivo tissue distribution studies using radiolabeled IOPAE-loaded microcapsules have indicated that the liver exhibits the highest uptake among other organs at 24 hours post-injection. researchgate.net, researchgate.net The encapsulation efficiency of such microcapsules is influenced by factors including polymer concentration, polymer solubility in the solvent, the rate of solvent removal, and the solubility of the organic solvent in water. researchgate.net
Utilization as Cholesteryl Ester Probes for Experimental Atherosclerosis Visualization in Animal Models
Radioiodinated cholesteryl iopanoate, synthesized as a nonhydrolyzable cholesteryl ester probe, has been investigated for its potential in the in vivo visualization of atherosclerotic lesions in animal models. Studies in cholesterol-fed rabbits have shown increased uptake of radioiodinated cholesteryl iopanoate in atherosclerotic aortas compared to normal rabbits. umich.edu, nih.gov Autoradiography of the aortas revealed that the radioactivity was concentrated in areas with visible atherosclerotic involvement. umich.edu, nih.gov Lipid extraction and thin-layer chromatography of tissue samples (aorta, liver, adrenal, and plasma) confirmed the resistance of this probe to hydrolysis. umich.edu, nih.gov These findings suggest that radioiodinated cholesteryl iopanoate could be a useful tool for noninvasively monitoring atherosclerosis in intact laboratory animals. umich.edu, nih.gov Further research has explored incorporating radiolabeled cholesteryl iopanoate into acetylated low-density lipoprotein (AcLDL) as a potential probe for visualizing early atherosclerotic lesions in rabbits, demonstrating selective localization of the probe in atherosclerotic plaque areas. nih.gov
Integration into Particulate Contrast Agents for Reticuloendothelial System Targeting Research
This compound, as a component of iodinated lipid emulsions, has been integrated into particulate contrast agents explored for targeting the reticuloendothelial system (RES), particularly in the liver and spleen, for research purposes. google.com The liver specificity of some particulate agents, including iodinated starch particles and iodinated oil emulsions like EOE-13, is primarily attributed to sequestration by the RES. google.com Research has demonstrated a direct relationship between the particle size of iodinated lipid emulsions and macrophage involvement. google.com While particulate contrast agents targeted to the RES have shown promise for improving detection and localization in the liver in experimental settings, concerns regarding acute and chronic toxicity have been raised with certain prototype agents. radiopaedia.org The residence time and required doses for sufficient opacity have also been factors considered in the potential use of such agents. google.com
Application as Quantitative Bait Markers in Ecological Research (Analogs)
Analogs of this compound, such as ethyl iophenoxic acid (Et-IPA), have found application as quantitative bait markers in ecological research, particularly for studying bait uptake in small mammals.
Determination of Dose-Residue Relationships in Animal Models for Population Studies
Ethyl iophenoxic acid (Et-IPA), an organic iodine-containing compound, has been increasingly utilized as a bait marker in wild mammals since the 1980s. It binds to proteins in animal blood, allowing for indirect detection by measuring plasma or serum iodine concentration or direct measurement of Et-IPA concentration using liquid chromatography researchgate.net. Analogues such as methyl-iophenoxic acid and propyl-iophenoxic acid can also provide quantitative data on temporal or spatial patterns of bait consumption in various mammalian species researchgate.net.
Studies have focused on determining the relationship between the dose of Et-IPA consumed and the resulting residue levels in biological samples from animal models. This is crucial for evaluating and optimizing the cost-efficacy of baiting campaigns used in wildlife management strategies researchgate.net. For instance, research on common voles (Microtus arvalis) has aimed to determine the dose-residue relationship for Et-IPA as a bait marker. Dose-dependent residues were detected in blood samples up to 14 days after uptake, enabling the generation of a calibration curve for the dose-residue relationship researchgate.net. The persistence of Et-IPA in common vole blood was observed for at least 14 days, although dissipation of 33–37% occurred depending on the dose researchgate.net.
The highly variable persistence of iophenoxic acid analogues across different species and depending on the ingested concentration highlights the necessity for calibration testing of each compound as a marker for each specific species and proposed use before commencing bait delivery trials researchgate.netresearchgate.net.
An example of dose-residue data can be illustrated conceptually, based on findings in studies like the one on common voles researchgate.net:
| Dose of Et-IPA (µg/g bait) | Time Post-Consumption (days) | Average Blood Residue (µg/mL) |
| 40 | 1 | X₁ |
| 40 | 7 | Y₁ |
| 40 | 14 | Z₁ |
| 1280 | 1 | X₂ |
| 1280 | 7 | Y₂ |
| 14 | Z₂ |
(Note: The values X₁, Y₁, Z₁, X₂, Y₂, Z₂ are illustrative placeholders based on the description of dose-dependent residues and persistence up to 14 days researchgate.net. Actual values would require specific experimental data from the cited research.)
Persistence Studies in Biological Samples for Long-Term Ecological Monitoring
The ability of iophenoxic acid analogues to mark animal serum for extended periods makes them suitable for oral baiting field experiments with mammals, particularly for long-term ecological monitoring researchgate.net. Improvements in detection methods for these compounds are continually being developed researchgate.net.
The persistence of Et-IPA residues in blood can vary significantly among species and is dependent on the ingested concentration researchgate.netresearchgate.net. Studies have detected Et-IPA in different species for up to 273 days researchgate.net. In wild boar (Sus scrofa), ethyl and propyl-iophenoxic acids were detectable in serum for up to 18 months after consumption at doses of 5 and 15 mg/kg researchgate.net. This prolonged detectability allows researchers to study temporal and spatial patterns of bait consumption over extended periods, which is valuable for understanding animal movement, population dynamics, dispersal, and food choice in ecological research researchgate.netresearchgate.net.
The binding of iophenoxic acid analogues to plasma proteins after absorption contributes to their high marking efficacy and persistence researchgate.net.
Investigation of Enzyme-Ligand Interactions and Signaling Pathways
Iodinated compounds, including analogues related to this compound, have been investigated for their interactions with enzymes and their effects on signaling pathways, particularly concerning Protein Kinase C (PKC).
Competitive Binding Assays with Iodinated Diacylglycerol Analogues to Protein Kinase C
Analogues of diacylglycerol containing a 3-(3-amino-2,4,6-triiodophenyl)-2-ethylpropanoyl group (derived from iopanoic acid, a related compound to this compound) have been synthesized and shown to compete with [³H]phorbol dibutyrate ([³H]PDBu) for binding in crude rat brain preparations sci-hub.se. Phorbol diesters are known to bind specifically to Protein Kinase C, and the PDBu receptor has been copurified with PKC activity sci-hub.se.
These iodinated diacylglycerol analogues serve as potential probes for studying Protein Kinase C sci-hub.se. Iopanoic acid was chosen for the synthesis of these analogues because it is commercially available and contains iodine that can be readily exchanged with radioiodine, facilitating detection sci-hub.se. The affinities of certain iodinated diacylglycerol analogues for the [³H]PDBu binding site were found to be comparable to that of 1-oleoyl-2-acetyl-rac-glycerol (OAG), a diacylglycerol commonly used in PKC studies sci-hub.se.
Competitive binding assays involve the competition between a labeled ligand (e.g., [³H]PDBu) and an unlabeled compound (e.g., the iodinated diacylglycerol analogue) for binding sites on a protein (e.g., PKC) dokumen.pub. By measuring the displacement of the labeled ligand, the binding affinity of the unlabeled compound can be determined.
Elucidation of Stereospecificity in Binding and Activation within Biochemical Assays
Studies using iodinated diacylglycerol analogues have provided insights into the stereospecificity of binding and activation of Protein Kinase C. For instance, specific diastereomers of a diacylglycerol analogue containing the 3-(3-amino-2,4,6-triiodophenyl)-2-ethylpropanoyl group were synthesized and studied in competitive binding assays sci-hub.se.
Research indicates that diacylglycerol binding to and activation of Protein Kinase C is stereospecific for the glycerol (B35011) backbone sci-hub.se. While the L or S enantiomers of certain analogues showed comparable affinity to OAG in competing for [³H]PDBu binding, the D isomers were essentially inactive sci-hub.se. This suggests that the stereochemistry of the glycerol portion of the molecule is critical for effective binding to the PKC enzyme. However, the chirality of the side chain (such as the iodinated phenylpropanoyl group) did not appear to significantly influence the binding affinity in these specific analogues sci-hub.se.
Activation of Protein Kinase C by these analogues demonstrated the same stereochemical requirements as binding sci-hub.se. This suggests a correlation between the structural features necessary for binding and those required for enzyme activation. Differences in the ability of some analogues to activate PKC compared to their binding affinity might indicate that while they can bind, they may not achieve the optimal conformation within the enzyme-lipid complex for full activation sci-hub.se.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
